2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrimidine ring substituted with benzyl, hydroxy, and methyl groups, as well as a nitrophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of Substituents: The benzyl, hydroxy, and methyl groups are introduced through selective alkylation and hydroxylation reactions.
Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-nitrophenyl acetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The benzyl and hydroxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitro group.
Functionalized Derivatives: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its unique electronic properties may be exploited in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving pyrimidine derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the benzyl and nitrophenyl groups.
4-Nitrophenyl Acetate: Contains the nitrophenyl acetamide moiety but lacks the pyrimidine ring.
Benzyl Mercaptan: Contains the benzyl and sulfanyl groups but lacks the pyrimidine and nitrophenyl acetamide components.
Uniqueness
2-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N4O4S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(11-14-5-3-2-4-6-14)19(26)23-20(21-13)29-12-18(25)22-15-7-9-16(10-8-15)24(27)28/h2-10H,11-12H2,1H3,(H,22,25)(H,21,23,26) |
InChI Key |
FJZXTHSFHJBYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origin of Product |
United States |
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